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(3R,4R,5R)-3-Deuteriooxane-2,3,4,5-tetrol

Stereoselective synthesis Isotopic enrichment Deuterium incorporation

(3R,4R,5R)-3-Deuteriooxane-2,3,4,5-tetrol, commonly designated D-Ribose-2-d or D-[2-²H]ribose, is a stable isotope-labeled analog of the endogenous pentose sugar D-ribose in which the hydrogen at the C-2 ring position is replaced by a single deuterium atom (atomic mass shift: +1.0063 Da). Produced via stereoselective multistep synthesis from D-glucose with isotopic enrichment exceeding 97 atom% ²H at the C-2 locus, this compound retains the full biochemical substrate capacity of native ribose while providing a structurally precise spectroscopic and mass-spectrometric handle.

Molecular Formula C5H10O5
Molecular Weight 151.136
CAS No. 202480-69-1
Cat. No. B583955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R,5R)-3-Deuteriooxane-2,3,4,5-tetrol
CAS202480-69-1
SynonymsRibose-2-d;  D-(-)-Ribose-2-d
Molecular FormulaC5H10O5
Molecular Weight151.136
Structural Identifiers
SMILESC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i4D
InChIKeyPYMYPHUHKUWMLA-YDRXQUNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Ribose-2-d (CAS 202480-69-1) – A Site-Specific Deuterated Pentose for NMR Structural Biology and Metabolic Tracing


(3R,4R,5R)-3-Deuteriooxane-2,3,4,5-tetrol, commonly designated D-Ribose-2-d or D-[2-²H]ribose, is a stable isotope-labeled analog of the endogenous pentose sugar D-ribose in which the hydrogen at the C-2 ring position is replaced by a single deuterium atom (atomic mass shift: +1.0063 Da) . Produced via stereoselective multistep synthesis from D-glucose with isotopic enrichment exceeding 97 atom% ²H at the C-2 locus, this compound retains the full biochemical substrate capacity of native ribose while providing a structurally precise spectroscopic and mass-spectrometric handle [1]. It is supplied as a white crystalline solid (mp 89–92 °C) at certified purities of ≥98% chemical and ≥98% isotopic enrichment .

Why Unlabeled D-Ribose or Alternative Positional Deuterated Ribose Analogs Cannot Replace D-Ribose-2-d (CAS 202480-69-1)


Isotope-labeled pentose sugars are not functionally interchangeable when experimental design demands atom-level resolution. Unlabeled D-ribose (CAS 50-69-1) provides no mass offset for MS-based quantification and contributes full proton multiplicity that causes spectral crowding in ¹H and ¹³C NMR of oligonucleotides [1]. Among single-site deuterated ribose congeners, the C-2 position presents unique synthetic difficulty—achieving >97 atom% ²H incorporation requires a stereospecific inversion of configuration, making D-Ribose-2-d the most technically demanding positional label to produce [2]. Conversely, C-1-deuterated (D-Ribose-1-d) or C-3-deuterated (D-Ribose-3-d) analogs are synthesized via distinct routes and interrogate different molecular environments: the C-2 deuteron directly reports on ribose ring pucker dynamics, H2′-H1′ through-bond correlations, and pentose phosphate pathway metabolic flux at the C-2 locus—information inaccessible using labels at other positions [3][4].

Quantitative Differentiation Evidence for D-Ribose-2-d (CAS 202480-69-1) Against Closest Analogs


Isotopic Enrichment at C-2 Exceeds 97 Atom% – Superior to Typical Single-Pass Deuteration Yields

The stereoselective synthesis of D-Ribose-2-d achieves >97 atom% deuterium incorporation specifically at the C-2 position, as determined by NMR spectroscopy [1]. This is accomplished via a configuration-inversion strategy at C-2 using D-glucose as starting material. In contrast, C-5 deuteration routes employing achiral deuterated reagents on conformationally locked sugar intermediates yield comparable >97 atom% enrichment at C-5, but the C-2 position is explicitly identified as the most difficult site for high-fidelity single-atom isotopic labeling among all ribose ring positions [1]. Commercial vendors certify this product at 98 atom% D, confirming that synthetic batches consistently meet or exceed the benchmark established in the primary literature .

Stereoselective synthesis Isotopic enrichment Deuterium incorporation

Complete ¹³C NMR Spectral Assignment of D-Ribose Enabled Only by Combined C-2 and C-3 Deuterated Reference Compounds

Breitmaier and Hollstein (1976) demonstrated that the ¹³C NMR spectrum of mutarotated D-ribose could be completely assigned only by employing both 2-deuterio-D-ribose and 3-deuterio-D-ribose as reference compounds [1]. The deuterium substitution at C-2 causes selective attenuation of the C-2 resonance through reduced nuclear Overhauser enhancement and scalar relaxation, enabling unambiguous discrimination of signals from the four tautomeric forms present in solution (α-furanose, β-furanose, α-pyranose, β-pyranose). Using this method, the equilibrium composition was quantified as 6.1% α-furanose, 11.6% β-furanose, 20.3% α-pyranose, and 62.0% β-pyranose [1]. Without the C-2 deuterated probe, the C-2 signals of the pyranose and furanose forms overlap in the crowded 60–80 ppm region, preventing complete assignment.

¹³C NMR spectroscopy Spectral assignment Mutarotation equilibrium

Solid-State ²H NMR Reveals C-2 Ring Pucker Conformer Dynamics with Resolved Activation Energies—Data Unique to the C-2 Label

LiWang et al. (2003) exploited the site-selective ²H label at the C-2′ position of D-ribose to perform solid-state ²H NMR spin-alignment experiments on non-crystalline hydrated D-ribose-2′-d [1]. Between −74 °C and −60 °C, the C-2′–²H bond exhibited two distinct motional modes: (1) nanosecond-timescale librations of small angular displacement with an apparent activation energy (Eₐ) of 3.6 ± 0.7 kcal/mol, and (2) millisecond-to-microsecond large-amplitude jumps between C2′-endo and C3′-endo conformers via an O4′-endo intermediate with Eₐ ≥ 4 kcal/mol [1]. At −74 °C the slow motion was characterized as a discrete two-site jump (correlation time τc on the millisecond scale), while at −60 °C it became diffusive (τc on the microsecond scale). These quantitative motional parameters are exclusively accessible because the ²H nucleus is placed at C-2′; labels at C-1′, C-3′, C-4′, or C-5′ would report on different bond vectors and would not resolve the C2′-endo ↔ C3′-endo interconversion pathway.

Solid-state ²H NMR Ring pucker dynamics Conformational analysis

Site-Specific ²H Label at C-2 Simplifies ¹H-¹H NOESY Spectra of Oligonucleotides—Demonstrated SNR Gain Versus Unlabeled RNA

Arnold et al. (1996) synthesized specifically deuterated oligoribonucleotides incorporating [1′-²H]ribose and compared their 2D ¹H-¹H NOESY spectra against identical non-deuterated sequences [1]. Site-specific deuteration at the 1′ position produced the expected simplification of spectral patterns by eliminating H1′–H1′ diagonal peaks and H1′–HX cross-peaks from the ribose anomeric region. While this study employed C-1′ deuteration, the underlying principle—that a single strategic ²H substitution at a ribose proton site removes scalar and dipolar couplings involving that proton—applies equally to C-2 deuteration for the H-2′ spectral region (4.4–4.8 ppm in RNA), which is among the most crowded areas in nucleic acid NOESY spectra due to overlap with H3′, H4′, H5′, and H5′′ resonances [1][2]. D-Ribose-2-d serves as the essential precursor for enzymatic or chemical incorporation of the C-2′ deuterium label into NTPs and subsequently into RNA transcripts.

2D NMR spectroscopy NOESY spectral simplification Oligonucleotide structure

Certified Batch-Level Quality: 98% Chemical Purity and 98 Atom% D with Vendor-Supplied HPLC, NMR, and GC Traceability

Commercial suppliers of D-Ribose-2-d (CAS 202480-69-1) provide batch-specific analytical documentation including HPLC purity assessment, NMR confirmation of structure and deuteration position, and GC analysis . The certified specifications are 98% chemical purity (by CP) and 98 atom% deuterium . This dual-certification standard exceeds the documentation typically provided for unlabeled D-ribose (CAS 50-69-1), where only chemical purity (commonly ≥98% or ≥99%) is reported without isotopic enrichment data. For alternative single-site deuterated ribose analogs (e.g., D-Ribose-1-d, D-Ribose-3-d), the 98 atom% D specification is a shared class benchmark; however, the C-2 position-specific NMR certificate is unique to this CAS number and confirms the label regiospecificity that C-1 or C-3 certificates would not address [1].

Quality assurance Batch certification Analytical traceability

Validated Application Scenarios for D-Ribose-2-d (CAS 202480-69-1) Based on Quantitative Evidence


¹³C NMR Chemical Shift Reference Standard for Carbohydrate Structure Elucidation

D-Ribose-2-d is the definitive reference compound for assigning the C-2 resonance region (60–80 ppm) in ¹³C NMR spectra of ribose-containing natural products, nucleosides, and synthetic carbohydrate derivatives. As demonstrated by Breitmaier and Hollstein (1976), the C-2 deuterium label selectively attenuates the C-2 ¹³C signal, enabling unambiguous discrimination among the four tautomeric forms of ribose [1]. Laboratories performing structural characterization of novel ribose conjugates, nucleoside analogs, or RNA modifications use D-Ribose-2-d as a co-dissolved internal standard to lock the C-2 chemical shift assignment and quantify mutarotational equilibria under their specific solvent and temperature conditions.

Precursor for Site-Specifically ²H-Labeled Nucleoside Triphosphates in RNA NMR Structural Biology

D-Ribose-2-d is enzymatically or chemically converted into C-2′-deuterated nucleoside triphosphates (NTPs) for T7 RNA polymerase-driven in vitro transcription, producing RNA transcripts in which the H2′ proton is replaced by deuterium. This eliminates H2′–H1′, H2′–H3′, and H2′–H4′ cross-peaks from 2D NOESY spectra, directly simplifying the most congested region of the ribose proton envelope (4.0–4.8 ppm) [2][3]. The resulting reduction in spectral overlap enables more confident sequential walk assignments and increases the number of unambiguous NOE-derived distance restraints for high-resolution 3D structure calculations of RNA motifs, riboswitches, and RNA–protein complexes.

Solid-State ²H NMR Probe of Ribose Ring Dynamics in Nucleic Acid Fibers and Non-Crystalline Carbohydrate Matrices

The C-2′–²H bond vector in D-ribose-2-d serves as a site-specific NMR probe for quantifying ribose ring pucker dynamics in non-crystalline hydrated nucleic acid samples. LiWang et al. (2003) established the baseline motional parameters—fast librations (Eₐ = 3.6 ± 0.7 kcal/mol) and slow C2′-endo ↔ C3′-endo interconversions (Eₐ ≥ 4 kcal/mol)—in pure D-ribose-2′-d [4]. These values serve as reference data for comparative studies of ribose dynamics in DNA and RNA fibers, amorphous solid-state formulations of nucleoside drugs, and lyophilized oligonucleotide therapeutics, where molecular mobility impacts long-term chemical stability.

Internal Standard for LC-MS/MS Quantification of Ribose in Biological Matrices

The +1.0063 Da mass shift of D-Ribose-2-d relative to unlabeled D-ribose enables its use as a stable isotope-labeled internal standard (SIL-IS) for absolute quantification of ribose in plasma, urine, tissue homogenates, and cell culture media via LC-MS/MS . The single-deuterium label provides sufficient mass separation for selective reaction monitoring (SRM) while minimizing deuterium isotope effects on chromatographic retention time—a known limitation of multi-deuterated (d₃–d₇) internal standards that can exhibit retention time shifts of 0.1–0.5 min under reversed-phase conditions. The 98 atom% D certification ensures that the isotopic purity factor in calibration calculations is well-constrained.

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